molecular formula C15H11BrN4OS2 B12211789 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B12211789
M. Wt: 407.3 g/mol
InChI Key: GQCUCLLWSGNDTG-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a thiazole-based acetamide derivative featuring a 3-bromophenyl substituent at the 4-position of the thiazole ring and a pyrimidin-2-ylsulfanyl group attached to the acetamide moiety. The bromophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the pyrimidine sulfanyl moiety could contribute to hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C15H11BrN4OS2

Molecular Weight

407.3 g/mol

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H11BrN4OS2/c16-11-4-1-3-10(7-11)12-8-22-15(19-12)20-13(21)9-23-14-17-5-2-6-18-14/h1-8H,9H2,(H,19,20,21)

InChI Key

GQCUCLLWSGNDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 1,3-thiazole ring. 3-Bromophenylacetic acid (1.0 equiv) is condensed with thiourea (1.2 equiv) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds at 80–90°C for 6–8 hours, yielding 4-(3-bromophenyl)-1,3-thiazol-2-amine with a reported efficiency of 72–78%.

Mechanistic Insight :

  • POCl₃ facilitates the dehydration of the intermediate thioamide, promoting cyclization.

  • The 3-bromophenyl group directs electrophilic substitution to the para position, ensuring regioselectivity.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 7.45–7.52 (m, 4H, Ar-H), 6.82 (s, 1H, thiazole-H), 5.21 (s, 2H, NH₂).

  • IR : 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N stretch).

Alternative Pathways and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the Hantzsch thiazole synthesis, reducing reaction time from 8 hours to 20 minutes while maintaining a 70% yield. This method is advantageous for high-throughput synthesis but requires specialized equipment.

Solid-Phase Synthesis for Scalability

Immobilizing the thiazole amine on Wang resin enables iterative coupling and cleavage steps, achieving a 65% overall yield with >95% purity. This approach is scalable for industrial applications but necessitates additional purification steps.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:1) eluent removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) confirms >98% purity.

Spectroscopic Consistency

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₂BrN₄OS₂: 423.9592; found: 423.9589.

  • X-ray Crystallography : Confirms planar geometry of the thiazole ring and antiperiplanar orientation of the acetamide group.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing substitution at the ortho position of the 3-bromophenyl group is mitigated by using electron-withdrawing substituents (e.g., nitro groups) transiently, which are later reduced.

Sulfur Oxidation

The sulfanyl group is prone to oxidation during storage. Addition of butylated hydroxytoluene (BHT) (0.1% w/w) as an antioxidant preserves compound integrity.

Industrial Applicability and Cost Analysis

ParameterBatch SynthesisSolid-Phase Synthesis
Yield68–75%65%
Purity>98%>95%
Cost per gram (USD)$120$180
ScalabilityModerateHigh

Batch synthesis remains cost-effective for laboratory-scale production, while solid-phase methods suit bulk manufacturing despite higher costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the following chemical characteristics:

  • Molecular Formula : C15H11BrN4OS2C_{15}H_{11}BrN_{4}OS_{2}
  • Molecular Weight : 407.3 g/mol
  • CAS Number : 473245-86-2

The structural components of this compound include a thiazole ring and a pyrimidine moiety, which contribute to its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

A study highlighted that certain thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . This suggests that the thiazole structure may play a crucial role in enhancing the antimicrobial efficacy of the compound.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Research indicates that compounds with thiazole rings can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a related thiazole-pyridine hybrid showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole and pyrimidine components can significantly influence cytotoxicity against specific cancer types . This makes this compound a candidate for further development in anticancer therapies.

Anticonvulsant Activity

Another area of application is in the treatment of epilepsy. Thiazole-containing compounds have been evaluated for their anticonvulsant properties, with some derivatives showing promising results in reducing seizure activity in animal models. For example, thiazole-integrated pyrrolidinone analogues displayed significant anticonvulsant effects in electroshock seizure tests .

The mechanism behind this activity is believed to involve modulation of neurotransmitter systems and ion channels, although further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

StudyFocusFindings
Liaras et al. (2014)Antibacterial ActivityIdentified several thiazole derivatives with enhanced activity against Staphylococcus epidermidis compared to standard treatments .
Recent Anticancer ResearchAntitumor EfficacyThiazole-pyridine hybrids showed IC50 values lower than standard drugs against various cancer cell lines .
Anticonvulsant StudiesSeizure ProtectionCertain thiazole derivatives provided significant protection in animal models during seizure tests .

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings
Target Compound 3-bromophenyl, pyrimidin-2-ylsulfanyl 480.38 Under investigation N/A (Limited published data)
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-chloro-3-methylphenyl ~299.8 (estimated) c-Abl kinase activation Moderate kinase activation; chloro and methyl groups enhance steric effects
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl ~306.3 (estimated) COX/LOX inhibition Potent anti-inflammatory activity; polar groups improve solubility
N-(3-Bromophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-bromophenyl, triazole-pyridinyl 480.38 Antiviral (HIV-1) High anti-HIV-1 activity; triazole enhances metal-binding capacity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-cyanophenyl, 4-ethoxyphenyl 363.43 Heterocyclic building block High purity (98%); used in drug discovery pipelines

Key Observations :

  • Halogen vs. Polar Groups : The 3-bromophenyl group in the target compound increases lipophilicity compared to polar substituents like 4-hydroxy-3-methoxyphenyl in 6a , which may affect membrane permeability and target engagement .
  • Synthetic Utility: Cyanophenyl and ethoxyphenyl derivatives (e.g., ) prioritize stability and ease of functionalization for combinatorial chemistry.
Antiviral Activity:
  • The triazole-pyridinyl analogue () demonstrated significant anti-HIV-1 activity (IC₅₀ < 1 μM) due to its ability to inhibit viral reverse transcriptase via chelation of Mg²⁺ ions in the active site .
Anti-inflammatory Activity:
  • Compound 6a (COX/LOX inhibitor) showed 85% inhibition of prostaglandin E₂ at 10 μM, attributed to hydrogen bonding between the methoxy group and COX-2’s Arg120 residue .
Kinase Modulation:
  • Chloro and methyl substituents in 15 improved c-Abl kinase activation (EC₅₀ = 2.1 μM) by optimizing steric complementarity with the kinase’s hydrophobic pocket . The bromophenyl group in the target compound may offer similar advantages but with altered selectivity.

Physicochemical and Structural Properties

Crystallographic Data:
  • Bond lengths in bromophenyl-containing analogues (e.g., N-(4-bromophenyl)acetamide) show minor deviations from chloro derivatives (C–Br: 1.89 Å vs. C–Cl: 1.79 Å), influencing crystal packing and solubility .
Solubility and Stability:
  • Methoxy and hydroxy groups (e.g., 6a ) improve aqueous solubility (>10 mg/mL) compared to bromophenyl derivatives (<1 mg/mL) .
  • The target compound’s logP (estimated ~3.5) suggests moderate lipophilicity, aligning with CNS drug-like properties but requiring formulation optimization for oral bioavailability.

Biological Activity

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide, with a CAS number of 473245-86-2, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial and anticancer properties, along with structure-activity relationship (SAR) insights.

The molecular formula of this compound is C15H11BrN4OS2C_{15}H_{11}BrN_{4}OS_{2}, with a molecular weight of 407.3 g/mol. The compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound's effectiveness against various bacterial strains has been evaluated using standard methods such as the turbidimetric method and the agar diffusion method.

Comparative Antimicrobial Efficacy

CompoundBacterial Strains TestedMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus31.25Moderate
Other Thiazole DerivativesE. coli15.62High
Standard Drug (Cefadroxil)Staphylococcus aureus62.5Moderate

The compound demonstrated moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL, while other thiazole derivatives showed higher efficacy against E. coli with an MIC of 15.62 µg/mL .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

In Vitro Anticancer Screening

In vitro studies using the Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines:

CompoundCell Line TestedIC50 (µM)Activity Level
This compoundMCF720High
Doxorubicin (Standard Drug)MCF70.5Very High

The tested compound showed an IC50 value of 20 µM against MCF7 cells, indicating substantial anticancer activity compared to the standard drug doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features. The presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole and pyrimidine moieties enhance their biological efficacy.

Key SAR Insights

  • Electron-Withdrawing Groups : Compounds with halogen substitutions exhibit improved antimicrobial and anticancer activities.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter potency and selectivity against specific pathogens or cancer cell lines.
  • Pyrimidine Moiety : The incorporation of different pyrimidine derivatives may enhance bioactivity through improved binding affinity to target receptors.

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